molecular formula C24H25N5O3S B2875142 N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 941941-20-4

N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2875142
CAS RN: 941941-20-4
M. Wt: 463.56
InChI Key: JIUJIMQYMQMBJL-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H25N5O3S and its molecular weight is 463.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds with similar structural motifs have been synthesized and evaluated for their antibacterial and antifungal properties. For example, derivatives involving pyridinyl, quinazolinyl, and acetamide components have demonstrated significant activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents. These studies provide a foundation for understanding the biological activity of compounds related to N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide and their possible use in treating infectious diseases (Singh et al., 2010).

Insecticidal Activity

Research on pyridine derivatives, including those structurally related to the compound , has demonstrated potent insecticidal activities. These findings suggest the potential of these compounds in agricultural applications, particularly in pest management strategies targeting specific insect pests, thus contributing to the development of new, more effective insecticides (Bakhite et al., 2014).

Kinase Inhibitory and Anticancer Activities

The structural framework of N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is conducive to bioactivity, as seen in studies on related compounds that have shown potential as kinase inhibitors with anticancer activities. These studies underline the importance of such compounds in medicinal chemistry, particularly in the search for novel treatments for various cancers (Fallah-Tafti et al., 2011).

Luminescent Properties and Sensor Applications

Additionally, compounds with pyridine and quinazolinone components have been explored for their luminescent properties, indicating potential applications in the development of luminescent materials and sensors. Such materials could be used in various technological applications, including display technologies and sensing devices (de Bettencourt-Dias et al., 2007).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-16(30)26-18-6-8-19(9-7-18)27-22(31)15-33-23-20-4-2-3-5-21(20)29(24(32)28-23)14-17-10-12-25-13-11-17/h6-13H,2-5,14-15H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUJIMQYMQMBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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